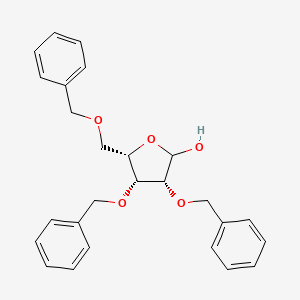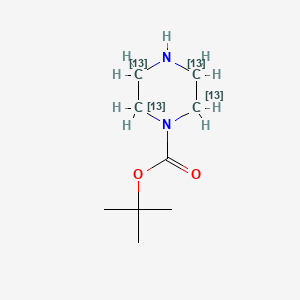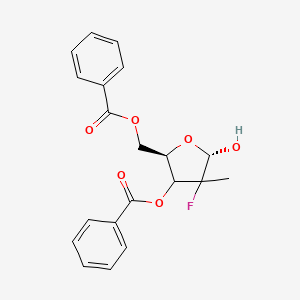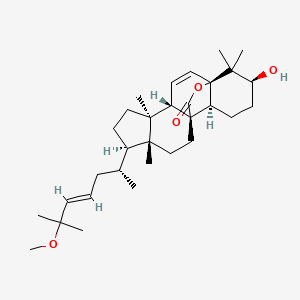
25-O-Methylkaravilagenin D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
25-O-Methylkaravilagenin D: is a natural triterpenoid compound derived from the plant Momordica charantiaThis compound has garnered attention due to its potential therapeutic properties, particularly in the context of diabetes and cancer research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 25-O-Methylkaravilagenin D typically involves the extraction of triterpenoids from the leaves of Momordica charantia. The process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone . The extracted compounds are then purified using techniques such as High-Performance Liquid Chromatography (HPLC) and characterized by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification processes as those used in laboratory settings. The scalability of these methods would depend on optimizing the extraction efficiency and purity of the compound.
化学反应分析
Types of Reactions: 25-O-Methylkaravilagenin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes .
科学研究应用
Chemistry: In chemistry, 25-O-Methylkaravilagenin D is used as a reference compound for studying the properties and reactions of triterpenoids. It serves as a model for synthesizing analogs with potential therapeutic benefits .
Biology: Biologically, this compound has shown promise in modulating various cellular pathways. It has been studied for its effects on glucose metabolism, making it a candidate for diabetes research .
Medicine: In medicine, this compound is being explored for its anti-cancer properties. Studies have indicated its potential to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation .
Industry: Industrially, the compound could be used in the development of nutraceuticals and functional foods, given its bioactive properties .
作用机制
The mechanism of action of 25-O-Methylkaravilagenin D involves multiple molecular targets and pathways. It exerts its effects by modulating key enzymes and signaling pathways involved in glucose metabolism and cell proliferation . For instance, it may inhibit enzymes like fructose-1,6-bisphosphatase, which plays a crucial role in gluconeogenesis . Additionally, it can activate the AMP-activated protein kinase (AMPK) pathway, promoting glucose uptake and fatty acid oxidation .
相似化合物的比较
Charantin: Another triterpenoid from with hypoglycemic properties.
Momordicosides: A group of cucurbitane-type triterpenoids with similar biological activities.
Kuguacins: Compounds with anti-diabetic and anti-cancer properties.
Uniqueness: 25-O-Methylkaravilagenin D stands out due to its specific molecular structure, which confers unique biological activities. Its methylation at the 25th position differentiates it from other triterpenoids, potentially enhancing its stability and bioactivity .
属性
分子式 |
C31H48O4 |
|---|---|
分子量 |
484.7 g/mol |
IUPAC 名称 |
(1R,4S,5S,8R,9R,12S,13S,16S)-16-hydroxy-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-19-one |
InChI |
InChI=1S/C31H48O4/c1-20(10-9-15-26(2,3)34-8)21-13-16-29(7)22-14-17-31-23(11-12-24(32)27(31,4)5)30(22,25(33)35-31)19-18-28(21,29)6/h9,14-15,17,20-24,32H,10-13,16,18-19H2,1-8H3/b15-9+/t20-,21-,22+,23+,24+,28-,29+,30+,31-/m1/s1 |
InChI 键 |
CDMNUIHDPJBCDT-XGCHVDKFSA-N |
手性 SMILES |
C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4=O)C)C |
规范 SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


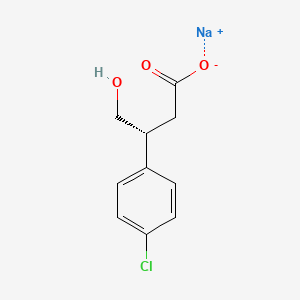
![[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate](/img/structure/B13437138.png)
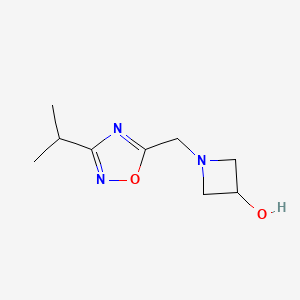
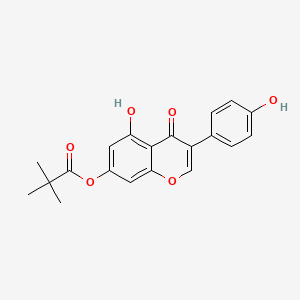
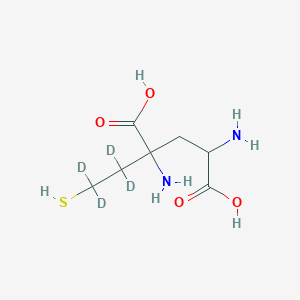
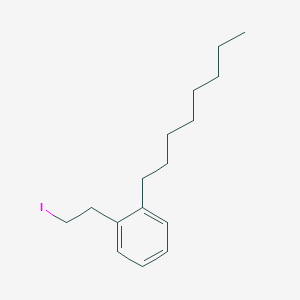
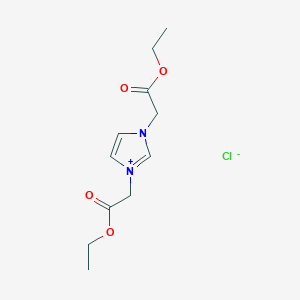
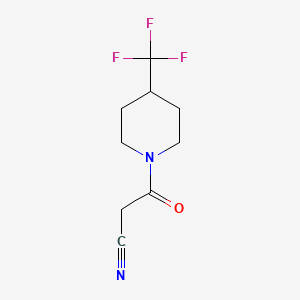
![N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13437171.png)
![(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437178.png)
![(2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B13437184.png)
